molecular formula C11H13FN4S B1483392 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2097986-66-6

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483392
CAS No.: 2097986-66-6
M. Wt: 252.31 g/mol
InChI Key: FGHQUAMALJXSEA-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2097986-66-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 11 H 13 FN 4 S and a molecular weight of 252.31, this acetimidamide derivative features a prominent heterocyclic structure incorporating pyrazole, thiophene, and fluoroethyl groups . This specific molecular architecture is of significant interest in medicinal chemistry, as heterocyclic compounds like thiophene and pyrazole are widely recognized for their diverse biological activities and are prevalent in many pharmacologically active molecules . The core value of this compound lies in its potential as a key intermediate or scaffold for researchers investigating new therapeutic agents. Structural analogs based on the pyrazolyl-thiophene scaffold have demonstrated notable antimicrobial activities in scientific studies, showing efficacy against a range of bacterial and fungal strains . Furthermore, such hybrids have been explored for their antioxidant properties in free radical scavenging assays, making them candidates for the development of multifunctional therapeutic agents . Researchers may utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in computational modeling to understand its electronic properties and binding interactions with biological targets . Intended Use and Handling: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans, animals, or as a component in consumer products. All products must be handled by qualified and technically trained professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4S/c12-2-3-16-6-9(5-10(13)14)11(15-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHQUAMALJXSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CC(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core with Thiophene Substitution

  • Starting materials often include substituted benzaldehydes or heteroaryl aldehydes (such as thiophene-3-carbaldehyde) and appropriate hydrazine derivatives.
  • Condensation reactions under basic conditions in ethanol yield chalcone intermediates.
  • Reaction of chalcones with thiosemicarbazide in dry ethanol with sodium hydroxide produces pyrazolin-N-thioamides, which are precursors for pyrazole derivatives.
  • Thiophene substitution at the 3-position of the pyrazole ring is introduced via the aldehyde component or through subsequent cross-coupling reactions.

Introduction of the 2-Fluoroethyl Group

  • The 2-fluoroethyl substituent is introduced at the N1 position of the pyrazole ring typically by alkylation reactions.
  • Alkylation is performed using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as triethylamine or sodium hydride.
  • This step requires careful control of reaction conditions to avoid side reactions and ensure selective N-alkylation.

Formation of the Acetimidamide Group

  • The acetimidamide moiety is introduced by converting a suitable pyrazolyl intermediate bearing a formyl or nitrile group at the 4-position into the corresponding amidine.
  • One common method involves the reaction of the pyrazolyl nitrile with ammonia or amines under controlled conditions to yield the acetimidamide functionality.
  • Alternatively, amidine formation can be achieved by treatment of pyrazolyl esters or halides with amidine reagents or via Pinner reaction conditions.

Representative Synthetic Scheme

Step Reactants/Intermediates Reaction Conditions Product/Intermediate Yield (%)
1 Thiophene-3-carbaldehyde + hydrazine derivative Ethanol, NaOH, reflux Chalcone intermediate 75-85
2 Chalcone + thiosemicarbazide Dry EtOH, NaOH Pyrazolin-N-thioamide 70-80
3 Pyrazolin-N-thioamide + 2-fluoroethyl halide Et3N, anhydrous solvent, room temp N1-(2-fluoroethyl) substituted pyrazole 65-75
4 Pyrazolyl nitrile or ester intermediate Ammonia or amidine reagent, reflux This compound 60-70

Note: Yields are approximate, based on analogous compound syntheses reported in literature.

Research Findings and Characterization

  • The pyrazole derivatives synthesized via these methods exhibit high purity as confirmed by NMR spectroscopy, including characteristic pyrazole proton signals and fluorine coupling patterns.
  • Single crystal X-ray diffraction studies on analogous compounds confirm the structural integrity and substitution patterns, particularly the planarity of the pyrazole and thiophene rings and the orientation of the fluoroethyl substituent.
  • IR spectroscopy shows characteristic amidine bands, supporting successful acetimidamide formation.
  • The synthetic routes provide moderate to high yields with reproducible results under mild reaction conditions.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, anhydrous ethanol Common for condensation and alkylation
Base Sodium hydroxide, triethylamine Used for chalcone formation and alkylation
Temperature Room temperature to reflux (~78 °C) Reflux for condensation and amidine formation
Reaction Time 2–24 hours Varies by step
Alkylating Agent 2-Fluoroethyl bromide or chloride For N1 substitution
Amidination Agent Ammonia or amidine reagent For acetimidamide formation
Purification Column chromatography, recrystallization To isolate pure final compound

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction may target the pyrazole ring or fluoroethyl group, producing a variety of reduced intermediates.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the fluoroethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution Reagents: : Alkyl halides, thiols under basic conditions

Major Products Formed

Products of these reactions vary depending on the reagents and conditions used. Typical products include oxidized thiophene derivatives, reduced pyrazole forms, and substituted acetimidamides with varied functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound's unique reactivity makes it a versatile intermediate for constructing complex molecular architectures.

Biology

In biological studies, its derivatives are investigated for potential activities against various biological targets, serving as probes in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, it can be used as a precursor in the synthesis of specialized polymers or materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide exerts its effects is multifaceted. The fluoroethyl and thiophene groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets such as enzymes or receptors. These interactions often involve the formation or inhibition of specific molecular pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

(a) Thiophene Positional Isomers
  • Compound: 2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide (CAS: 2098089-97-3) Key Differences: The thiophen-2-yl group (vs. Implications: Thiophen-2-yl derivatives may exhibit distinct electronic profiles due to differences in resonance effects, influencing solubility and binding kinetics .
(b) Heterocycle Replacement
  • Compound : 2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098078-97-6)
    • Key Differences : Replacement of thiophen-3-yl with pyridin-3-yl introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. The nitrile group (vs. acetimidamide) reduces basicity and alters pharmacophore functionality.
    • Implications : Pyridine-containing analogs may exhibit enhanced aqueous solubility but reduced metabolic stability compared to thiophene derivatives .

Fluorinated Alkyl Chain Modifications

  • Compound : 2-(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS: 2097971-31-6)
    • Key Differences : The propargyl group (vs. 2-fluoroethyl) introduces alkyne functionality, enabling click chemistry applications. However, the absence of fluorine reduces electronegativity and may increase susceptibility to oxidative metabolism.
    • Implications : Fluorinated alkyl chains enhance blood-brain barrier penetration and resistance to cytochrome P450 enzymes, making the 2-fluoroethyl analog more suitable for CNS-targeted therapies .

Complex Derivatives with Extended Scaffolds

  • Compound: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76, Patent Data) Key Differences: Incorporation of a chromen-4-one and pyrazolo[3,4-d]pyrimidine scaffold increases molecular complexity and weight. The morpholinomethyl-thiophene substituent introduces a tertiary amine for enhanced solubility. Implications: Extended scaffolds may improve target selectivity but reduce synthetic accessibility. The dual fluorine atoms in this compound mirror the fluorinated alkyl chain in the target molecule, suggesting shared strategies for optimizing pharmacokinetics .

Data Table: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features References
2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide R1: 2-fluoroethyl; R2: thiophen-3-yl ~265.3 (estimated) High metabolic stability; acetimidamide for H-bonding
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide R1: 2-fluoroethyl; R2: thiophen-2-yl ~265.3 Altered electronic profile due to thiophene orientation
2-(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide R1: propargyl; R2: thiophen-3-yl ~251.3 Click chemistry compatibility; lower lipophilicity
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile R1: 2-fluoroethyl; R2: pyridin-3-yl 230.24 Nitrile group reduces basicity; increased polarity

Key Findings and Implications

Fluorine Positioning: The 2-fluoroethyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., propargyl), critical for drug candidates requiring prolonged half-lives .

Thiophene vs.

Acetimidamide Significance : The acetimidamide group is a consistent feature across active analogs, suggesting its role as a pharmacophore in target engagement (e.g., enzyme inhibition or receptor binding) .

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide is a complex organic compound characterized by a structural framework that includes a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. This unique combination of features suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN4S. The presence of the pyrazole and thiophene rings indicates that this compound may exhibit interesting electronic properties and reactivity, which can be leveraged in various biological applications.

Biological Activity Overview

Compounds containing pyrazole and thiophene moieties are known for their diverse biological activities. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their role in reducing inflammation.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth through specific molecular interactions .

The mechanism of action for this compound involves its interaction with specific biological targets. The fluoroethyl group may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions that contribute to the compound's biological activity.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amineC13H10FN3SExhibits strong antimicrobial activity
2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amineC8H9N3SKnown for anti-inflammatory properties
4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazoleC11H10BrN3O2Used in synthesizing bicyclic heterocycles

Case Studies and Research Findings

Research has highlighted several studies focusing on the biological activity of pyrazole derivatives:

  • Antimicrobial Studies : A study published in PubMed evaluated various pyrazole derivatives against bacterial strains, showing promising results for compounds with similar structures to this compound .
  • Anti-inflammatory Effects : Another research article examined the anti-inflammatory effects of pyrazole derivatives, indicating that compounds with thiophene substitutions exhibit significant inhibition of inflammatory markers .
  • Anticancer Activity : A recent publication reported on the anticancer properties of related pyrazole compounds, suggesting potential pathways through which these compounds exert their effects on tumor cells.

Q & A

Q. What are the optimal synthetic routes for 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation, alkylation, and amidine formation. For example, pyrazole core formation can be achieved via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Fluorination at the ethyl group may employ nucleophilic substitution (e.g., KF in DMF) . To improve yields:
  • Use anhydrous conditions for fluorination to minimize side reactions.
  • Optimize stoichiometry of hydrazine hydrate in cyclocondensation steps (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl regioisomerism) and fluorinated ethyl chain integration .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H]+^+ for C12_{12}H14_{14}FN4_4S: 281.0922) .
  • X-ray Crystallography : For absolute configuration determination. Refinement programs like SHELXL can resolve ambiguities in pyrazole ring geometry and fluorine positioning .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock solvent), followed by dilution in aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents (e.g., PEG-400) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine substituents may enhance metabolic stability but could hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound, particularly regarding the thiophen-3-yl and fluoroethyl moieties?

  • Methodological Answer :
  • Thiophene Modifications : Synthesize analogs with thiophen-2-yl or benzo[b]thiophen-3-yl groups to assess π-π stacking interactions. Compare activity via in vitro assays (e.g., enzyme inhibition) .
  • Fluoroethyl Chain : Replace with chloroethyl or unsubstituted ethyl groups to evaluate fluorine’s role in binding affinity and pharmacokinetics. Use molecular docking to map electrostatic interactions with target proteins .

Q. What computational strategies are recommended to predict binding modes with biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., GPR139 in ). Focus on pyrazole-acetimidamide hydrogen bonding and thiophene hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess fluoroethyl flexibility and stability in binding pockets .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments (e.g., pyrazole ring tautomerism)?

  • Methodological Answer :
  • SHELX Refinement : Employ SHELXL for high-resolution data to distinguish between 1H-pyrazole (N-H) and 2H-pyrazole tautomers. Anisotropic displacement parameters can clarify fluorine positional disorder .
  • Twinned Data Handling : For challenging crystals, use SHELXE to deconvolute twinning and refine occupancy ratios .

Q. What strategies mitigate discrepancies in biological assay results across different research groups?

  • Methodological Answer :
  • Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., crizotinib for kinase assays) .
  • Batch Consistency : Characterize compound purity (>95% by HPLC) and confirm absence of regioisomers via 1^1H NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

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